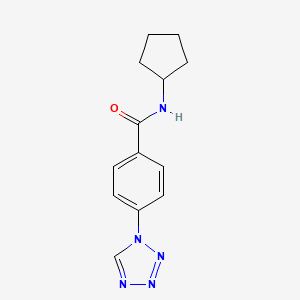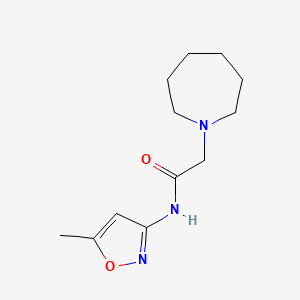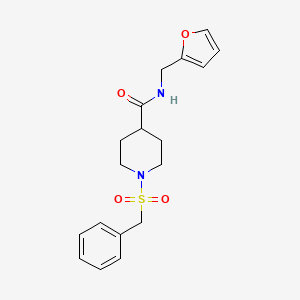![molecular formula C17H24FN3O B3745478 N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B3745478.png)
N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a potent GABA aminotransferase (GABA-AT) inhibitor. This compound is of great interest to researchers due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Wirkmechanismus
N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide increases the concentration of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity and drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to increase the expression of genes involved in GABA synthesis and transport. Additionally, N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments is its potency and selectivity for GABA-AT inhibition. Additionally, N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a long half-life in the brain, making it an effective therapeutic agent. However, one limitation of using N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments is its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of interest is the potential for N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide to be used in the treatment of addiction in humans. Additionally, research is needed to further elucidate the mechanisms underlying the anxiolytic effects of N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. Finally, future research may focus on developing more potent and selective GABA-AT inhibitors based on the structure of N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-7-3-4-8-16(15)21-11-9-20(10-12-21)13-17(22)19-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYXHLRQXUPYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B3745429.png)
![2-{[benzyl(ethyl)amino]methyl}phenol](/img/structure/B3745441.png)

![3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B3745455.png)
![7-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3745463.png)
![N-benzyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B3745467.png)


![N-cyclohexyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3745479.png)
![[1-(acetylamino)-2-phenylethyl]phosphonic acid](/img/structure/B3745481.png)

